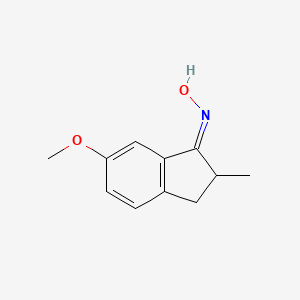
(Z)-6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-oneoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-oneoxime is an organic compound with a unique structure that includes a methoxy group, a methyl group, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-oneoxime typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one.
Oximation: The key step involves the reaction of the ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction forms the oxime derivative.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-oneoxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the oxime can yield the corresponding amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-oneoxime has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (Z)-6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-oneoxime exerts its effects involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The methoxy and methyl groups contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one: Lacks the oxime group, making it less reactive in certain chemical reactions.
6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-oneoxime (E-isomer): The geometric isomer with different spatial arrangement, potentially leading to different reactivity and biological activity.
Uniqueness
(Z)-6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-oneoxime is unique due to its specific geometric configuration, which can influence its reactivity and interaction with biological targets. The presence of the oxime group adds versatility to its chemical behavior, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(NZ)-N-(6-methoxy-2-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C11H13NO2/c1-7-5-8-3-4-9(14-2)6-10(8)11(7)12-13/h3-4,6-7,13H,5H2,1-2H3/b12-11- |
InChI Key |
IWVBEHVMLXIWBW-QXMHVHEDSA-N |
Isomeric SMILES |
CC\1CC2=C(/C1=N\O)C=C(C=C2)OC |
Canonical SMILES |
CC1CC2=C(C1=NO)C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13041761.png)
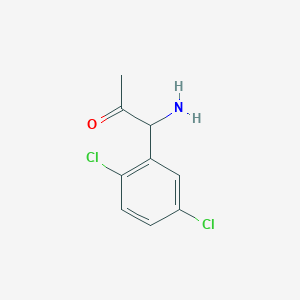
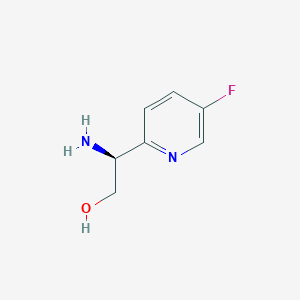
![Methyl1-bromoimidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B13041775.png)
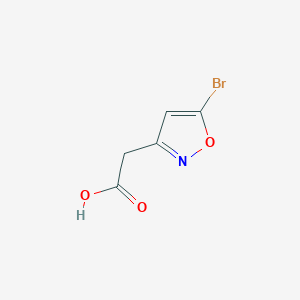
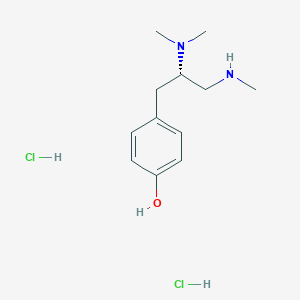

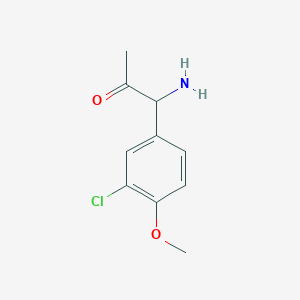

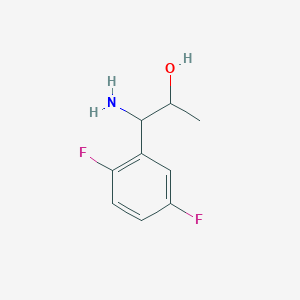
![(1S,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13041808.png)
![7-Bromo-5-(4-chlorobenzyl)-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13041815.png)
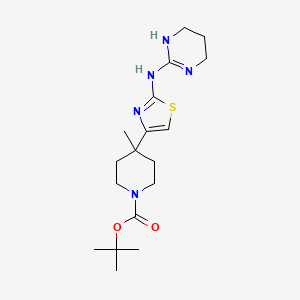
![2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine 6,6-dioxide](/img/structure/B13041830.png)
